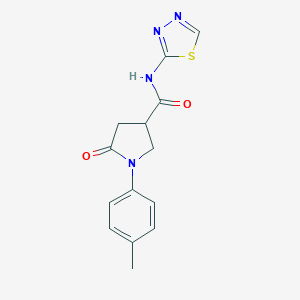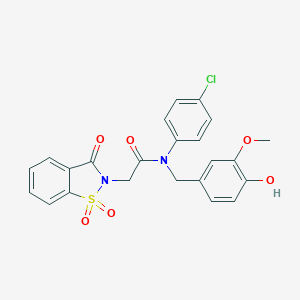
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor type A (ETA). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide blocks the vasoconstrictive effects of ET-1 by antagonizing the ETA receptor. ET-1 is a potent vasoconstrictor that is produced by endothelial cells and acts on smooth muscle cells to cause vasoconstriction. ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate the vasoconstrictive effects of ET-1. By blocking the ETA receptor, this compound reduces vasoconstriction and improves blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its vasoactive effects, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve endothelial function and nitric oxide bioavailability. In animal models, this compound has been shown to reduce cardiac fibrosis and hypertrophy, improve pulmonary hemodynamics, and inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized by solid-phase peptide synthesis. It is also a selective antagonist of the ETA receptor, which allows for specific targeting of this receptor. However, this compound also has some limitations. It has a short half-life in vivo, which requires frequent dosing. It is also relatively expensive compared to other research compounds.
Future Directions
There are several future directions for research on N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide. One area of interest is the development of more potent and selective ETA receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and kidney disease. Finally, the development of new delivery methods, such as nanoparticles, may improve the pharmacokinetics and efficacy of this compound.
Synthesis Methods
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide is synthesized by solid-phase peptide synthesis. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the completion of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The resulting crude peptide is then purified by high-performance liquid chromatography (HPLC) to obtain the final product.
Scientific Research Applications
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. In hypertension, this compound has been shown to reduce blood pressure by blocking the vasoconstrictive effects of endothelin-1 (ET-1). In heart failure, this compound has been shown to improve cardiac function by reducing cardiac fibrosis and hypertrophy. In pulmonary hypertension, this compound has been shown to improve pulmonary hemodynamics and exercise capacity. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the angiogenic effects of ET-1.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(18-10-13-6-2-1-3-7-13)11-20-12-19-15-9-5-4-8-14(15)17(20)22/h1-9,12H,10-11H2,(H,18,21) |
InChI Key |
DBQODGUJBHOVGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)

